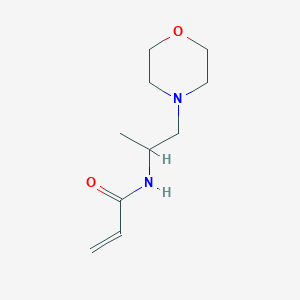![molecular formula C13H13BrN2OS B7557679 2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide](/img/structure/B7557679.png)
2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research in recent years. It is a member of the class of compounds known as acetamides and has been found to possess a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and has been found to inhibit the activity of various signaling pathways involved in tumor growth.
Biochemical and Physiological Effects:
2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide has been found to possess a wide range of biochemical and physiological effects. It has been found to possess potent anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. It has also been found to possess antitumor properties and has been used in the treatment of various types of cancer. Additionally, it has been found to possess potent antioxidant properties and has been used in the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide in lab experiments are its high yield and purity, its wide range of biochemical and physiological effects, and its potent anti-inflammatory, antitumor, and antioxidant properties. However, the limitations of using this compound in lab experiments are its high cost, its potential toxicity, and the need for specialized equipment and expertise to handle this compound safely.
Zukünftige Richtungen
There are several future directions for the scientific research of 2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide. One direction is to explore the potential of this compound in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to explore the potential of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis method for 2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide involves a series of steps. Firstly, 5-bromo-2-thiophenemethanol is reacted with 4-aminobenzylamine to form 4-(5-bromo-2-thiophenemethylamino)benzylamine. This intermediate is then reacted with acetic anhydride to form 2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide. The yield of this synthesis method is high, and the purity of the final product can be easily achieved using standard purification techniques.
Wissenschaftliche Forschungsanwendungen
2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide has a wide range of scientific research applications. It has been found to possess potent anti-inflammatory properties and has been used in the treatment of various inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and ulcerative colitis. It has also been found to possess antitumor properties and has been used in the treatment of various types of cancer. Additionally, it has been found to possess potent antioxidant properties and has been used in the treatment of various oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2-[4-[(5-bromothiophen-2-yl)methylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c14-12-6-5-11(18-12)8-16-10-3-1-9(2-4-10)7-13(15)17/h1-6,16H,7-8H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXLQSLXNKVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)


![N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide](/img/structure/B7557650.png)
![2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557663.png)


![2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)

![2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7557697.png)
![3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide](/img/structure/B7557704.png)